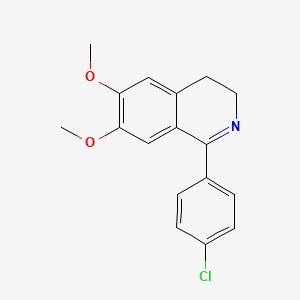

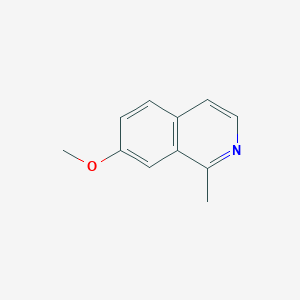

1-(4-Methoxyphenyl)azetidin-2-one

Übersicht

Beschreibung

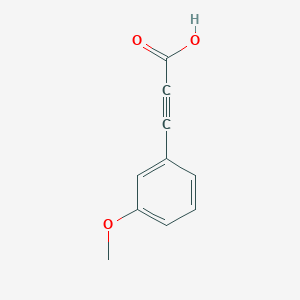

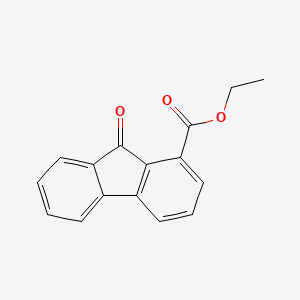

1-(4-Methoxyphenyl)azetidin-2-one is a compound belonging to the azetidinone family, characterized by a four-membered lactam ring. This compound is of significant interest due to its structural similarity to β-lactam antibiotics, which are widely used in clinical treatments. The presence of the 4-methoxyphenyl group adds unique properties to this molecule, making it a subject of extensive research in various scientific fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)azetidin-2-one can be synthesized through several methods, with the Staudinger reaction being one of the most common. This involves the [2+2] cycloaddition of ketenes with imines. For instance, the reaction of p-anisidine with benzaldehyde in the presence of dichloromethane and triethylamine, followed by cycloaddition with a ketene, yields the desired azetidinone .

Industrial Production Methods: Industrial production often involves optimizing the Staudinger reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and the use of catalysts like ceric ammonium nitrate for oxidative deprotection .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Methoxyphenyl)azetidin-2-one undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting the lactam ring to an amine.

Common Reagents and Conditions:

Oxidation: Ceric ammonium nitrate in dichloromethane.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Substitution: Various nucleophiles in the presence of a base like sodium hydride.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of substituted azetidinones.

Wissenschaftliche Forschungsanwendungen

1-(4-Methoxyphenyl)azetidin-2-one has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Industry: Utilized in the development of new materials and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1-(4-Methoxyphenyl)azetidin-2-one involves its interaction with biological targets such as enzymes. The lactam ring can inhibit transpeptidase enzymes, similar to β-lactam antibiotics, thereby disrupting bacterial cell wall synthesis. Additionally, its interaction with tubulin has been studied for its potential antimitotic effects .

Vergleich Mit ähnlichen Verbindungen

- 1-(3,4,5-Trimethoxyphenyl)azetidin-2-one

- 3-(4-Fluorophenyl)-4-(4-methoxyphenyl)azetidin-2-one

- 4-(4-Methoxyphenyl)-3-(naphthalen-1-yl)azetidin-2-one

Comparison: 1-(4-Methoxyphenyl)azetidin-2-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to other azetidinones, it exhibits distinct properties in terms of enzyme inhibition and potential therapeutic applications .

Eigenschaften

CAS-Nummer |

7661-29-2 |

|---|---|

Molekularformel |

C10H11NO2 |

Molekulargewicht |

177.2 g/mol |

IUPAC-Name |

1-(4-methoxyphenyl)azetidin-2-one |

InChI |

InChI=1S/C10H11NO2/c1-13-9-4-2-8(3-5-9)11-7-6-10(11)12/h2-5H,6-7H2,1H3 |

InChI-Schlüssel |

BZCGGFDWIVOBGA-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)N2CCC2=O |

Kanonische SMILES |

COC1=CC=C(C=C1)N2CCC2=O |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3-methoxy-3-oxopropyl)amino]-trimethylazanium;chloride](/img/structure/B3057029.png)